molecular formula C20H23ClN2O2 B4934287 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide

1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide

Cat. No.: B4934287
M. Wt: 358.9 g/mol
InChI Key: AYIKOFXLGKPCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that targets the transient receptor potential melastatin 7 (TRPM7) ion channel. This molecule has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide targets the TRPM7 ion channel, which is a non-selective cation channel that is involved in various cellular processes, including cell proliferation, migration, and survival. TRPM7 ion channels are overexpressed in many types of cancer cells and are involved in the pathogenesis of cardiovascular diseases and neurological disorders. This compound binds to the intracellular domain of TRPM7 ion channels and inhibits their activity, leading to a decrease in intracellular calcium levels and a reduction in cellular processes that are dependent on TRPM7 ion channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound inhibits cell growth and proliferation, induces apoptosis, and sensitizes cells to chemotherapy drugs. In vascular smooth muscle cells, this compound regulates blood pressure by modulating the activity of TRPM7 ion channels. In cardiac cells, this compound reduces the incidence of arrhythmia by inhibiting the activity of TRPM7 ion channels. In neurons, this compound reduces the severity and frequency of seizures and improves neurological function in animal models of stroke.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has high potency and selectivity for the TRPM7 ion channel, making it a useful tool for studying the role of TRPM7 ion channels in various cellular processes. However, this compound also has some limitations. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. It also has low bioavailability and requires the use of high concentrations for in vivo experiments.

Future Directions

For research include the development of more potent and selective TRPM7 inhibitors, the optimization of 1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide for in vivo applications, and the evaluation of this compound in clinical trials for its safety and efficacy in humans. Other future directions include the identification of new targets and pathways that are regulated by TRPM7 ion channels and the development of new drugs that target these pathways.

Synthesis Methods

1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide was first synthesized in 2011 by scientists at Emory University. The synthesis method involves the reaction of 4-methoxyphenylacetic acid with 2-chlorobenzylamine to form an amide intermediate, which is then reacted with piperidine-4-carboxylic acid to yield this compound. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(4-methoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting the TRPM7 ion channel, which is overexpressed in many types of cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to cancer, this compound has also been studied for its potential applications in cardiovascular diseases, such as hypertension and arrhythmia. Studies have shown that this compound can regulate blood pressure by modulating the activity of TRPM7 ion channels in vascular smooth muscle cells. This compound has also been shown to reduce the incidence of arrhythmia by inhibiting the activity of TRPM7 ion channels in cardiac cells.
This compound has also been studied for its potential applications in neurological disorders, such as epilepsy and stroke. Studies have shown that this compound can reduce the severity and frequency of seizures in animal models of epilepsy by targeting the TRPM7 ion channel. This compound has also been shown to reduce brain damage and improve neurological function in animal models of stroke.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-25-18-8-6-17(7-9-18)22-20(24)15-10-12-23(13-11-15)14-16-4-2-3-5-19(16)21/h2-9,15H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIKOFXLGKPCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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